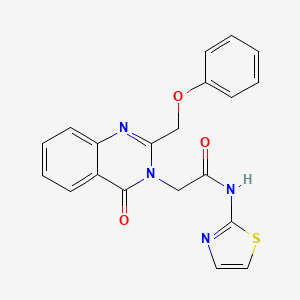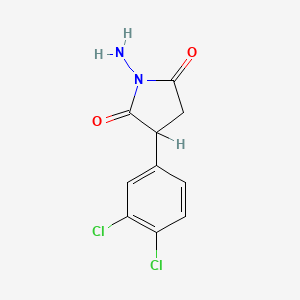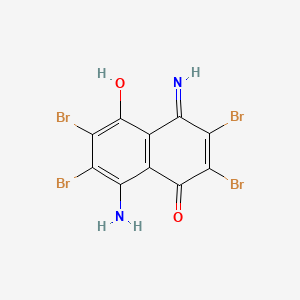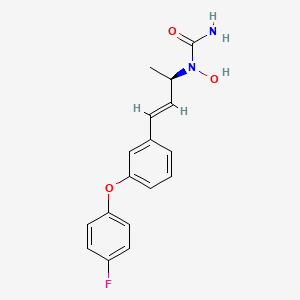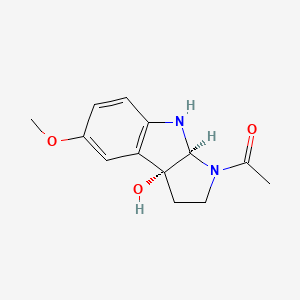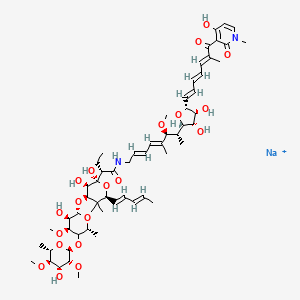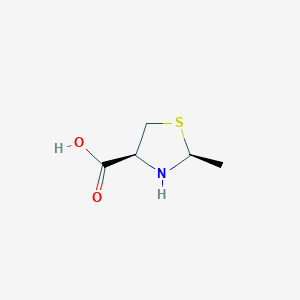
2-Methyl-4-thiazolidinecarboxylic acid, (2S-cis)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) is a chemical compound with the molecular formula C5H9NO2S. It is also known by its systematic name, 2-methylthiazolidine-4-carboxylic acid. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a carboxylic acid group and a methyl group attached to the thiazolidine ring further defines its structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) typically involves the cyclization of appropriate precursors. One common method involves the reaction of cysteine with formaldehyde, followed by cyclization to form the thiazolidine ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production .
化学反応の分析
Types of Reactions
4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the carboxylic acid group and the thiazolidine ring .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often require anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives, such as esters or amides .
科学的研究の応用
4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress, leading to its antioxidant effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Methyl-1,3-thiazolidine-4-carboxylic acid: This compound shares a similar structure but may differ in stereochemistry or functional groups.
4-Thiazolidinecarboxylic acid, 2-methyl-, (2R-cis): This is a stereoisomer of the compound , differing in the spatial arrangement of atoms.
2-Methyl-4-thiazolidinecarboxylic acid, (2S-trans): Another stereoisomer with a different configuration.
Uniqueness
4-Thiazolidinecarboxylicacid,2-methyl-,(2S-cis)-(9CI) is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of both sulfur and nitrogen in the thiazolidine ring also contributes to its distinct chemical properties .
特性
CAS番号 |
88855-04-3 |
|---|---|
分子式 |
C5H9NO2S |
分子量 |
147.20 g/mol |
IUPAC名 |
(2S,4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1 |
InChIキー |
FHTPNEYXMGZOSH-IUYQGCFVSA-N |
異性体SMILES |
C[C@H]1N[C@H](CS1)C(=O)O |
正規SMILES |
CC1NC(CS1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


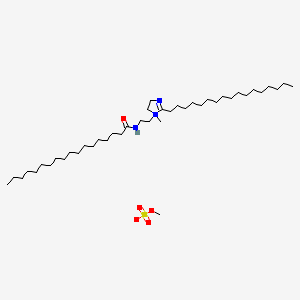

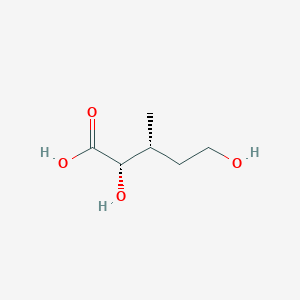
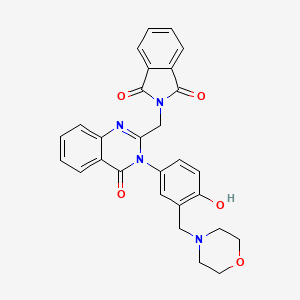
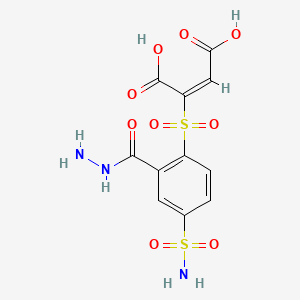
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2-hydroxypropanoate](/img/structure/B12723452.png)
